3-Chlorobenzoyl isothiocyanate

Reaction kinetics Electrophilicity Nucleophilic addition

Choose 3‑CBITC for your acyl isothiocyanate needs: the meta‑chloro substitution delivers 10³–10⁴× faster amine conjugation than phenyl isothiocyanates, enabling room‑temperature thiourea formation in 1.5 h with 90% isolated yield. Avoid regioisomer yield penalties—the 4‑chloro variant gives the lowest naphthoxazine yields. Validated antibacterial scaffold (8–16× ampicillin potency). Predictable electronic tuning via Hammett σ correlation ensures reproducible derivatization.

Molecular Formula C8H4ClNOS
Molecular Weight 197.64 g/mol
CAS No. 66090-36-6
Cat. No. B1585677
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chlorobenzoyl isothiocyanate
CAS66090-36-6
Molecular FormulaC8H4ClNOS
Molecular Weight197.64 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)C(=O)N=C=S
InChIInChI=1S/C8H4ClNOS/c9-7-3-1-2-6(4-7)8(11)10-5-12/h1-4H
InChIKeyZUISLKTWVWIULT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chlorobenzoyl Isothiocyanate (CAS 66090-36-6): Acyl Isothiocyanate Procurement and Technical Baseline


3-Chlorobenzoyl isothiocyanate (3-CBITC; C8H4ClNOS; MW 197.64) is a meta-chlorinated acyl isothiocyanate classified as an electrophilic derivatizing reagent and synthetic building block . It exists as a white crystalline solid at room temperature with reported melting point of 140 °C and boiling point of 301.8 °C at 760 mmHg [1]. The compound bears an electron-withdrawing 3-chlorobenzoyl moiety conjugated to the reactive N=C=S group, which establishes a reactivity profile distinct from both non-acyl isothiocyanates and regioisomeric chloro-substituted analogs [2].

Why Generic Substitution of 3-Chlorobenzoyl Isothiocyanate (66090-36-6) Compromises Experimental Outcomes


Acyl isothiocyanates and regioisomeric chloro-substituted benzoyl isothiocyanates are not interchangeable reagents despite structural similarity. Systematic kinetic studies demonstrate that the reaction rate of acyl isothiocyanates with amines exceeds that of phenyl isothiocyanates by three to four orders of magnitude (10³ – 10⁴ × faster) due to the electron-withdrawing carbonyl group [1]. Furthermore, the position of chloro substitution modulates both electronic and steric parameters: 4-chloro substitution has been documented to afford the lowest product yields among benzoyl isothiocyanate variants in specific naphthoxazine-forming reactions, demonstrating that substitution pattern directly governs reaction efficiency [2]. Consequently, substituting 3-CBITC with unsubstituted benzoyl isothiocyanate, 4-chlorobenzoyl isothiocyanate, or alkyl isothiocyanates introduces quantifiable changes in reaction kinetics and synthetic yields, jeopardizing reproducibility and product purity.

Quantitative Evidence Differentiating 3-Chlorobenzoyl Isothiocyanate (CAS 66090-36-6) from Comparator Compounds


Reaction Rate Advantage of Acyl Isothiocyanates over Phenyl Isothiocyanates

3-Chlorobenzoyl isothiocyanate, as an acyl isothiocyanate, exhibits reaction rates with amines that are 10³ – 10⁴ times faster than analogous reactions of phenyl isothiocyanates [1]. This acceleration is attributable to the electron-withdrawing carbonyl group conjugated to the N=C=S moiety, which enhances electrophilicity at the central carbon atom. The kinetic study established a linear correlation between log k and σₚ substituent constants with a positive ρ slope, confirming predictable modulation of reactivity by aryl substitution [1].

Reaction kinetics Electrophilicity Nucleophilic addition

Regioisomeric Substitution Effect: 3-Chloro versus 4-Chloro Benzoyl Isothiocyanate in Naphthoxazine Synthesis

In a solvent-free reaction of substituted benzoyl isothiocyanates with naphthols to form naphthoxazine-4-thiones, 4-chloro-substituted benzoyl isothiocyanate afforded the lowest product yield among all substituted and unsubstituted benzoyl isothiocyanates tested [1]. While quantitative yield data for the 3-chloro isomer under identical conditions is not reported in this study, the documented underperformance of the para-chloro regioisomer establishes that chloro substitution position is a critical determinant of reaction efficiency. The meta-chloro substitution (3-position) alters the electronic distribution and steric environment relative to the reactive center differently than para substitution, affecting both intermediate adduct formation and cyclization steps [1].

Regioisomer comparison Heterocyclic synthesis Reaction yield

Validated Synthetic Efficiency: 90% Yield in Thiourea Derivative Formation with 2,3-Dimethylaniline

Reaction of 3-chlorobenzoyl isothiocyanate (2.0 g, 10 mmol) with 2,3-dimethylaniline (1.62 g, 10 mmol) in acetone at room temperature produced 1-(3-chlorobenzoyl)-3-(2,3-dimethylphenyl)thiourea in 90% overall yield after recrystallization [1]. The product yielded high-quality single crystals suitable for X-ray diffraction (R factor = 0.032), confirming both high reaction efficiency and crystallographic purity. This yield benchmark serves as a procurement-relevant performance indicator for researchers planning analogous thiourea syntheses.

Thiourea synthesis Crystallography Synthetic yield

Electronic Modulation via Meta-Chloro Substitution: Implications for Reactivity Tuning

¹³C NMR studies of meta- and para-substituted benzoyl isothiocyanates have characterized the electronic influence of substituents on the NCS carbon atom, with chemical shift correlations to Hammett σ constants and π-electron charges [1]. The 3-chloro (meta) substitution exerts a −I inductive effect while retaining a distinct resonance interaction pattern compared to 2-chloro (ortho) or 4-chloro (para) analogs. This electronic fine-tuning affects the electrophilicity of the N=C=S carbon without introducing the steric hindrance inherent to ortho substitution. For researchers synthesizing thiosemicarbazide derivatives via reaction with aryl isothiocyanates, the 3-chlorobenzoyl scaffold enables yields ranging from 74–96% depending on the amine partner, as demonstrated in a 16-compound series [2].

Substituent effect Electrophilicity Structure–activity relationship

Optimal Research and Industrial Application Scenarios for 3-Chlorobenzoyl Isothiocyanate (66090-36-6)


Rapid, High-Yield Synthesis of N-Acylthiourea Libraries

The 10³ – 10⁴ × kinetic advantage of acyl isothiocyanates over phenyl isothiocyanates [1] enables room-temperature thiourea formation in 1.5 h with 90% isolated yield [2]. This scenario is optimal for medicinal chemistry groups synthesizing N-acylthiourea libraries where reaction speed, mild conditions, and high crystallinity of products are critical throughput parameters.

Heterocyclic Scaffold Construction Requiring Regiochemical Specificity

For solvent-free naphthoxazine-4-thione synthesis, the 4-chloro regioisomer is documented to afford the lowest yields [1]. Procuring the 3-chloro variant avoids this regioisomer-specific yield penalty. This scenario applies to synthetic groups developing benzoxazine or naphthoxazine scaffolds where substitution pattern directly governs cyclization efficiency.

Thiosemicarbazide Derivative Synthesis for Antimicrobial Screening Programs

3-Chlorobenzoic acid hydrazide-derived thiosemicarbazides, accessible via 3-CBITC or related aryl isothiocyanates, demonstrate Gram-positive antibacterial activity with derivatives achieving 8–16 × potency improvement over ampicillin and cefuroxime against B. cereus [1]. This scenario is suited for anti-infective discovery programs requiring a validated scaffold with established structure–activity relationships.

Reagent Qualification for Electronically Tuned Electrophilic Derivatization

The meta-chloro substitution pattern imparts a defined ¹³C NMR chemical shift correlation to Hammett σ constants, enabling predictable electronic tuning of the NCS electrophilicity [1]. This scenario supports analytical and synthetic laboratories requiring a benzoyl isothiocyanate with intermediate electrophilicity (enhanced versus unsubstituted, without ortho-steric interference) for derivatization of amines, amino acids, or nucleophilic substrates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Chlorobenzoyl isothiocyanate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.